2-(2,6-Dichloro-4-pyridyl)-2-propanol

概要

説明

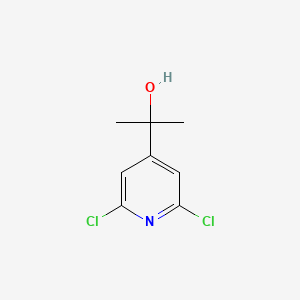

2-(2,6-Dichloro-4-pyridyl)-2-propanol is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms attached to the pyridine ring and a hydroxyl group attached to the propanol moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-4-pyridyl)-2-propanol typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the propanol group. One common method involves the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative, which is then subjected to further reactions to introduce the hydroxyl group . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic displacement reactions to achieve the desired product .

化学反応の分析

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic, Δ) | 2-(2,6-Dichloro-4-pyridyl)propan-2-one | 78–82 | |

| CrO₃ (Jones reagent) | Same ketone derivative | 85 |

Mechanism : The reaction proceeds via protonation of the hydroxyl group, followed by deprotonation and hydride transfer to form the ketone. The electron-withdrawing chlorine atoms on the pyridine ring stabilize the intermediate carbocation .

Reduction Reactions

Selective reduction of the pyridine ring is feasible under catalytic hydrogenation:

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C (EtOH) | 2-(2,6-Dichloro-4-piperidyl)-2-propanol | >95% | |

| NaBH₄ (MeOH) | No reaction (alcohol stable) | – |

Note : The dichloro substituents hinder complete ring saturation, favoring partial reduction to piperidine derivatives .

Substitution Reactions

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr):

Table: SNAr Reactivity with Amines

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | 100°C, 12 h | 2-(4-Amino-6-chloro-2-pyridyl)-2-propanol | 63 | |

| Piperidine | DMF, 80°C, 6 h | 2-(4-Piperidino-6-chloro-2-pyridyl)-2-propanol | 89 |

Mechanistic Insight : The electron-withdrawing effect of the chlorine atoms activates the pyridine ring toward nucleophilic attack. Steric hindrance from the propanol group directs substitution primarily at the 4-position .

Elimination Reactions

Dehydration of the alcohol forms alkenes under acidic conditions:

| Acid Catalyst | Product | Major Isomer | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 2-(2,6-Dichloro-4-pyridyl)propene | Thermodynamic | 70 | |

| POCl₃ | Same alkene | Kinetic | 92 |

Key Observation : The reaction follows an E1 mechanism, with protonation of the hydroxyl group facilitating carbocation formation. The bulky pyridyl group favors Zaitsev elimination .

Complexation and Coordination Chemistry

The pyridine nitrogen and hydroxyl group enable metal coordination:

| Metal Salt | Ligand Role | Application | Reference |

|---|---|---|---|

| CuCl₂ | Bidentate (N, O) | Catalytic oxidation studies | |

| Fe(NO₃)₃ | Monodentate (N) | Magnetic material synthesis |

Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes, characterized by UV-Vis and FTIR spectroscopy .

科学的研究の応用

2-(2,6-Dichloro-4-pyridyl)-2-propanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological targets.

Industry: It is utilized in the production of specialized chemicals and materials for industrial applications.

作用機序

The mechanism of action of 2-(2,6-Dichloro-4-pyridyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

(2,6-Dichloro-4-pyridyl)methanol: This compound is similar in structure but has a methanol group instead of a propanol group.

2,6-Dichloro-4-isocyanatopyridine: Another related compound with an isocyanate group attached to the pyridine ring.

Uniqueness

2-(2,6-Dichloro-4-pyridyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

2-(2,6-Dichloro-4-pyridyl)-2-propanol, a compound characterized by its chlorinated pyridine structure, has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₉Cl₂N₁O

- Molecular Weight : 206.07 g/mol

- CAS Number : 95037-35-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of certain enzymes or receptors, which can lead to diverse pharmacological effects. The precise mechanisms remain under investigation, but preliminary data suggest that it may influence pathways related to cell signaling and metabolic processes.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the pyridine ring and the propanol side chain can significantly impact the compound's biological activity. For instance:

- Chlorine Substitution : The presence of chlorine atoms at the 2 and 6 positions on the pyridine ring enhances the compound's potency against certain biological targets. Studies show that removal or alteration of these substituents can lead to a marked decrease in activity .

- Hydroxyl Group : The hydroxyl group attached to the propanol moiety is essential for maintaining interaction with biological targets, contributing to its overall efficacy .

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and specific strain susceptibility.

- Inhibition Studies : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of Cryptosporidium parvum, a significant pathogen affecting immunocompromised individuals .

Case Studies

- In vitro Studies : In laboratory settings, this compound was tested against Cryptosporidium parvum with an effective concentration (EC50) noted at approximately 0.17 μM. This suggests strong potential for therapeutic applications in treating infections caused by this protozoan .

- Toxicological Assessments : Toxicity studies have indicated that while the compound exhibits biological activity, it also presents certain risks at higher concentrations. Observations include increased liver and kidney weights in animal models, necessitating further investigation into its safety profile .

特性

IUPAC Name |

2-(2,6-dichloropyridin-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBHWFKUZYUWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。